1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one
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Overview
Description
1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one is an organic compound with a complex structure that includes a cyclopropylmethoxy group and a methylphenyl group
Preparation Methods
The synthesis of 1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one typically involves several steps. One common method involves the reaction of 2-(cyclopropylmethoxy)-4-methylbenzaldehyde with an appropriate reagent to form the ethanone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one can be compared with similar compounds such as:
- 1-(4-(cyclopropylmethoxy)-2-methylphenyl)propan-1-one
- 1-(4-(cyclopropylmethoxy)-2-methylphenyl)-2-methylpropan-1-one These compounds share structural similarities but may differ in their chemical properties and applications. The presence of different functional groups or substituents can lead to variations in reactivity and biological activity .
Properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-4-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-3-6-12(10(2)14)13(7-9)15-8-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWPHNDICFZIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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